REACTION_SMILES
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[CH3:10][c:11]1[cH:12][cH:13][c:14]([CH2:15][NH2:16])[cH:17][cH:18]1.[CH3:19][CH2:20][O:21][C:22]([CH3:23])=[O:24].[CH3:1][O:2][CH:3]([C:4](=[O:5])[O:6][CH3:7])[O:8][CH3:9]>>[CH3:1][O:2][CH:3]([C:4](=[O:5])[NH:16][CH2:15][c:14]1[cH:13][cH:12][c:11]([CH3:10])[cH:18][cH:17]1)[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CN)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(OC)OC
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Name
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Type
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product
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Smiles
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COC(OC)C(=O)NCc1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |